3'-Hydroxy Darunavir

描述

Contextualization within the Landscape of HIV-1 Protease Inhibitor (PI) Research

The investigation of 3'-Hydroxy Darunavir (B192927) is intrinsically linked to the broader field of HIV-1 protease inhibitor research, a cornerstone of modern antiretroviral therapy.

Overview of Non-Peptidic HIV-1 Protease Inhibitors

The development of HIV-1 protease inhibitors marked a turning point in the fight against AIDS. nih.gov Early inhibitors were largely peptidomimetic, designed to mimic the natural peptide substrates of the HIV-1 protease enzyme. wikipedia.org However, these compounds often suffered from poor oral bioavailability and rapid metabolism. wikipedia.org This led to a strategic shift towards the design of non-peptidic inhibitors. These newer agents, such as Tipranavir and cyclic ureas, were developed to overcome the limitations of their predecessors. nih.govnih.gov Non-peptidic inhibitors generally exhibit improved pharmacokinetic properties and can be effective against viral strains that have developed resistance to earlier, peptide-based drugs. nih.govnih.gov

Significance of Darunavir as a Second-Generation HIV-1 PI

Darunavir is a highly potent, second-generation, non-peptidic HIV-1 protease inhibitor. wikipedia.orgnih.gov A key feature of its design is the incorporation of a bis-tetrahydrofuran (bis-THF) moiety, which promotes strong interactions with the HIV-1 protease active site. wikipedia.orgnih.gov Darunavir was specifically engineered to form robust hydrogen bonds with the backbone of the protease enzyme, making it less susceptible to the effects of resistance mutations that often alter the side chains of the enzyme's amino acids. wikipedia.org This results in a high genetic barrier to resistance, meaning multiple mutations are required before the virus shows significantly reduced susceptibility. nih.govnih.gov Consequently, Darunavir maintains potent activity against a wide range of HIV-1 strains, including those resistant to other protease inhibitors. nih.govfda.gov It functions by selectively inhibiting the cleavage of viral Gag-Pol polyproteins, a critical step in the viral life cycle, thus preventing the maturation of new, infectious virions. fda.govdrugbank.com

Rationale for Dedicated Research on 3'-Hydroxy Darunavir

The specific study of drug metabolites is a critical component of pharmaceutical science, providing a complete picture of a drug's lifecycle and effects.

Importance of Metabolite Characterization in Drug Discovery and Development

Characterizing the metabolites of a drug is fundamental in drug discovery and development. nih.gov This process is essential for understanding the complete pharmacokinetic profile of a therapeutic agent. jfda-online.com Identifying metabolites helps to determine the routes of elimination, predict potential drug-drug interactions, and assess whether metabolites contribute to the drug's efficacy or potential toxicity. researchgate.net A thorough understanding of a drug's metabolic profile is often required by regulatory agencies to ensure its safety and to establish a comprehensive understanding of its behavior in humans. researchgate.netmdpi.com

Potential for Modified Biological Activity and Interaction Profiles

Data Tables

Properties of 3'-Hydroxy Darunavir

| Property | Value | Source(s) |

| Compound Name | 3'-Hydroxy Darunavir | clearsynth.comveeprho.comsynzeal.com |

| CAS Number | 1159613-24-7 | clearsynth.comveeprho.comsynzeal.comsynzeal.com |

| Molecular Formula | C27H37N3O8S | veeprho.comsynzeal.com |

| Molecular Weight | 563.67 g/mol | veeprho.com |

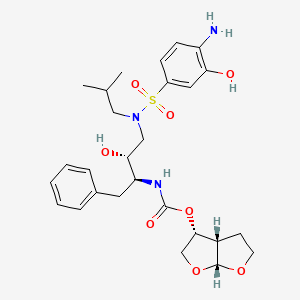

| IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | clearsynth.comveeprho.com |

| Metabolic Pathway | Aromatic hydroxylation of Darunavir | drugbank.com |

| Biological Activity | At least 10-fold less active against wild-type HIV than Darunavir | activo.co.za |

Structure

3D Structure

属性

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)19-8-9-21(28)23(31)13-19)15-24(32)22(12-18-6-4-3-5-7-18)29-27(33)38-25-16-37-26-20(25)10-11-36-26/h3-9,13,17,20,22,24-26,31-32H,10-12,14-16,28H2,1-2H3,(H,29,33)/t20-,22-,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSMVOSDDWDUEW-QSDJZFCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159613-24-7 | |

| Record name | R-330326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-330326 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBF42439XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

常见问题

Q. How is 3'-Hydroxy Darunavir identified and quantified in pharmacokinetic studies?

Methodological Answer:

- 3'-Hydroxy Darunavir, a primary metabolite of Darunavir, is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) paired with UV detection. Critical parameters include retention time (e.g., Darunavir at 2.358 min), resolution (>2), and tailing factor (<2%) to ensure specificity .

- For complex matrices (e.g., plasma), semi-mechanistic population pharmacokinetic models integrate nonlinear protein-binding dynamics. Unbound concentrations are measured via equilibrium dialysis or ultrafiltration, with validation against therapeutic targets (e.g., AUC0-τ and Ctrough) .

Q. What metabolic pathways and enzymes are involved in 3'-Hydroxy Darunavir formation?

Methodological Answer:

- Darunavir undergoes hepatic CYP3A4-mediated hydroxylation to form 3'-Hydroxy Darunavir. Studies use in vitro microsomal assays with LC-MS/MS to confirm metabolite identity and kinetics. Co-administration with ritonavir (CYP3A4 inhibitor) alters metabolite ratios, requiring dose adjustments in clinical trials .

- Metabolite stability is assessed under varying pH and temperature conditions to simulate physiological extremes .

Advanced Research Questions

Q. How do protease mutations influence the efficacy of Darunavir, and what implications does this have for its metabolite 3'-Hydroxy Darunavir?

Methodological Answer:

- Genotypic resistance testing identifies mutations (e.g., V32I, I54L, L76V) linked to reduced Darunavir susceptibility. Phenotypic assays (e.g., Antivirogram®) determine fold-changes in IC50 values. In treatment-experienced patients, ≥3 mutations correlate with virological failure (OR: 4.2; 95% CI: 1.8–9.7) .

- While 3'-Hydroxy Darunavir itself lacks direct antiviral activity, its pharmacokinetic interplay with Darunavir (e.g., competitive protein binding) may affect parent drug exposure in resistant strains .

Q. What experimental strategies resolve contradictions in Darunavir pharmacokinetic data across pregnancy studies?

Methodological Answer:

- Contradictory findings (e.g., AUC parity in ANRS 165 vs. reduced exposure in other trials) are addressed via covariate-adjusted population PK models . Key covariates include albumin levels (affecting protein binding) and CYP3A4 induction during pregnancy. Simulations using nonlinear mixed-effects modeling (NONMEM) predict optimal dosing regimens .

- Comparative analysis of study designs (e.g., fed vs. fasting states, ritonavir boosting) highlights confounding variables requiring standardization .

Q. How can structural modifications of Darunavir improve resistance profiles, and what role does 3'-Hydroxy Darunavir play in such designs?

Methodological Answer:

- Molecular docking and free-energy perturbation (FEP) simulations map Darunavir’s binding affinity to HIV protease mutants. Modifications at the 3'-hydroxy position (e.g., fluorination) enhance van der Waals interactions with conserved residues (e.g., Asp29). In vitro resistance selection experiments validate reduced mutation emergence .

- 3'-Hydroxy Darunavir serves as a scaffold for prodrug development, with esterification improving membrane permeability. Stability assays in human plasma assess hydrolysis rates .

Q. What statistical approaches reconcile discrepancies in resistance prevalence reported across Darunavir clinical trials?

Methodological Answer:

- Pooled analysis of POWER, TITAN, and DUET trials reveals heterogeneity in baseline PI resistance. For example, darunavir resistance mutations (DRMs) occur in 5.8% of PI-experienced patients vs. 1.7% in naïve cohorts. Bayesian meta-regression adjusts for covariates like prior lopinavir exposure .

- Discordant in vitro/in vivo findings (e.g., Gag mutations lowering genetic barriers) are resolved using deep sequencing to detect low-frequency variants undetected by Sanger methods .

Data Contradiction Analysis

Q. Why do some studies report no correlation between Darunavir PK exposure and virological suppression, while others emphasize therapeutic drug monitoring (TDM)?

Methodological Answer:

- In PI-susceptible strains, efficacy plateaus above a threshold exposure (e.g., Ctrough >550 ng/mL), explaining null correlations in ARTEMIS and ANRS 165 trials. However, TDM is critical in subpopulations with hypoalbuminemia or CYP3A4 polymorphisms , where unbound drug fractions vary significantly .

- Discrepancies arise from endpoint definitions: studies using <50 copies/mL vs. <200 copies/mL report different exposure-response slopes .

Research Design Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。